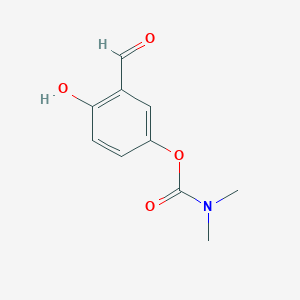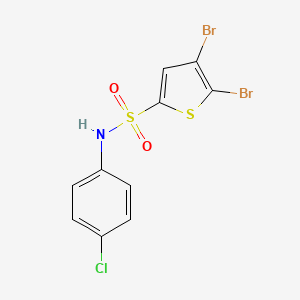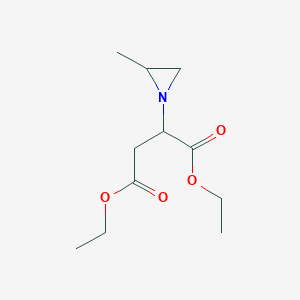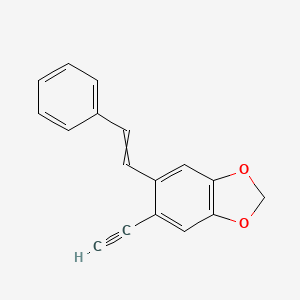![molecular formula C12H21NO3 B12608550 [(2S)-1-Acetylpiperidin-2-yl]methyl butanoate CAS No. 647021-23-6](/img/structure/B12608550.png)
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-Acetylpiperidin-2-yl]methyl butanoate typically involves the esterification of butanoic acid with an alcohol derivative of piperidine. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more sustainable and scalable process .
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Reduction: Lithium aluminum hydride, dry ether
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Butanoic acid and [(2S)-1-Acetylpiperidin-2-yl]methanol
Reduction: [(2S)-1-Acetylpiperidin-2-yl]methanol
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(2S)-1-Acetylpiperidin-2-yl]methyl butanoate involves its interaction with specific molecular targets in biological systems. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: Another ester with a similar structure but different functional groups.
Ethyl butanoate: An ester with a similar backbone but different alkyl group.
Butyl propanoate: An ester with a similar ester linkage but different acid and alcohol components.
Uniqueness
[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate is unique due to its piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like methyl butanoate and ethyl butanoate, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
647021-23-6 |
|---|---|
Fórmula molecular |
C12H21NO3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
[(2S)-1-acetylpiperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C12H21NO3/c1-3-6-12(15)16-9-11-7-4-5-8-13(11)10(2)14/h11H,3-9H2,1-2H3/t11-/m0/s1 |
Clave InChI |
AOVLVPVLEXGMJV-NSHDSACASA-N |
SMILES isomérico |
CCCC(=O)OC[C@@H]1CCCCN1C(=O)C |
SMILES canónico |
CCCC(=O)OCC1CCCCN1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)


![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)

![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)


![1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B12608523.png)

